

The Reaction of Diphenyl N-cyanocarbonimidate with Primary Amines: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: **Diphenyl N-cyanocarbonimidate**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reactivity of **diphenyl N-cyanocarbonimidate** with primary amines, a versatile reaction with significant applications in synthetic chemistry and drug discovery. The core of this transformation lies in the formation of substituted guanidines and various heterocyclic systems, moieties of considerable interest in medicinal chemistry. This document outlines the fundamental reaction mechanism, provides detailed experimental protocols, presents available quantitative data, and explores the biological relevance of the resulting products, particularly in the context of enzyme inhibition.

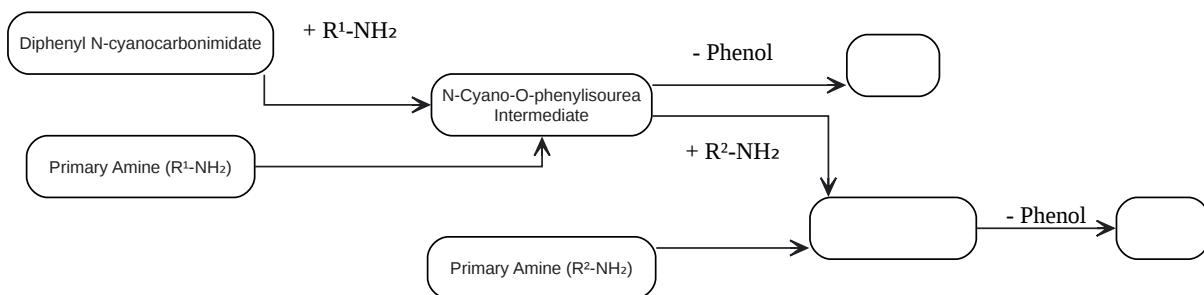
Core Reaction and Mechanism

The reaction between **diphenyl N-cyanocarbonimidate** and a primary amine ($R-NH_2$) proceeds via a two-step mechanism. The initial step involves the nucleophilic attack of the primary amine on the electrophilic carbon of the N-cyanocarbonimidate. This addition leads to the formation of a tetrahedral intermediate which subsequently eliminates a phenoxide ion to yield an N-cyano-O-phenylisourea intermediate. This intermediate is often stable enough to be isolated but is typically used in situ for the subsequent reaction.

The second step involves the reaction of the N-cyano-O-phenylisourea intermediate with another molecule of a primary amine (which can be the same as or different from the first). The amino group attacks the same carbon atom, leading to the displacement of the second

phenoxy group and the formation of a cyanoguanidine derivative. The overall reaction is a convenient method for the synthesis of unsymmetrically substituted guanidines.

Primary aliphatic amines have been reported to react at room temperature, while aromatic amines generally require heating to proceed at a reasonable rate.[1]



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Caption: General reaction mechanism of **diphenyl N-cyanocarbonimidate**.

Quantitative Data

The reaction of **diphenyl N-cyanocarbonimidate** with primary amines has been utilized for the synthesis of various compounds, particularly N,N"-diaryl cyanoguanidines. The yields of these reactions are generally good, though they can be influenced by the nature of the primary amine used. Below is a summary of available data.

Entry	Primary Amine 1 (R ¹ -NH ₂)	Primary Amine 2 (R ² -NH ₂)	Product	Yield (%)	Reference
1	Sulfanilamide	4- Fluoroaniline	N-(4- sulfamoylphe nyl)-N'-(4- fluorophenyl) cyanoguanidi ne	78	[2]
2	Sulfanilamide	4- Chloroaniline	N-(4- sulfamoylphe nyl)-N'-(4- chlorophenyl) cyanoguanidi ne	82	[2]
3	Sulfanilamide	4- Bromoaniline	N-(4- sulfamoylphe nyl)-N'-(4- bromophenyl) cyanoguanidi ne	85	[2]
4	Sulfanilamide	4-Iodoaniline	N-(4- sulfamoylphe nyl)-N'-(4- iodophenyl)cy anoguanidine	88	[2]
5	Sulfanilamide	4- Methylaniline	N-(4- sulfamoylphe nyl)-N'-(4- methylphenyl)cyanoguanid ine	75	[2]
6	Sulfanilamide	4- Methoxyanilin	N-(4- sulfamoylphe	72	[2]

e
nyl)-N'-(4-
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idine

Experimental Protocols

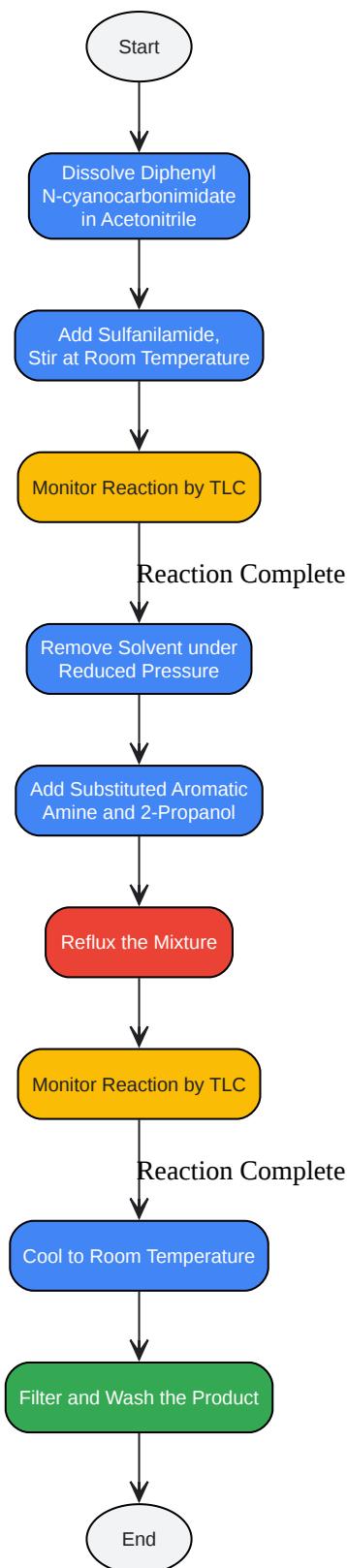
This section provides a detailed experimental protocol for the synthesis of N,N"-diaryl cyanoguanidines, a class of compounds with demonstrated biological activity.

General Procedure for the Synthesis of N-Cyano-N'-(4-sulfamoylphenyl)-O-phenylisourea

A solution of **diphenyl N-cyanocarbonimidate** (1.0 eq) in a suitable solvent (e.g., acetonitrile) is prepared. To this solution, sulfanilamide (1.0 eq) is added, and the mixture is stirred at room temperature for a specified period (e.g., 2-4 hours). The formation of the N-cyano-O-phenylisourea intermediate can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is typically removed under reduced pressure, and the crude intermediate is used in the next step without further purification.

General Procedure for the Synthesis of N,N"-Diaryl Cyanoguanidines

To the crude N-cyano-N'-(4-sulfamoylphenyl)-O-phenylisourea intermediate (1.0 eq) is added a substituted aromatic amine (1.0 eq) and a suitable solvent (e.g., 2-propanol). The reaction mixture is then heated to reflux for a specified duration (e.g., 6-12 hours). The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried to afford the pure N,N"-diaryl cyanoguanidine.



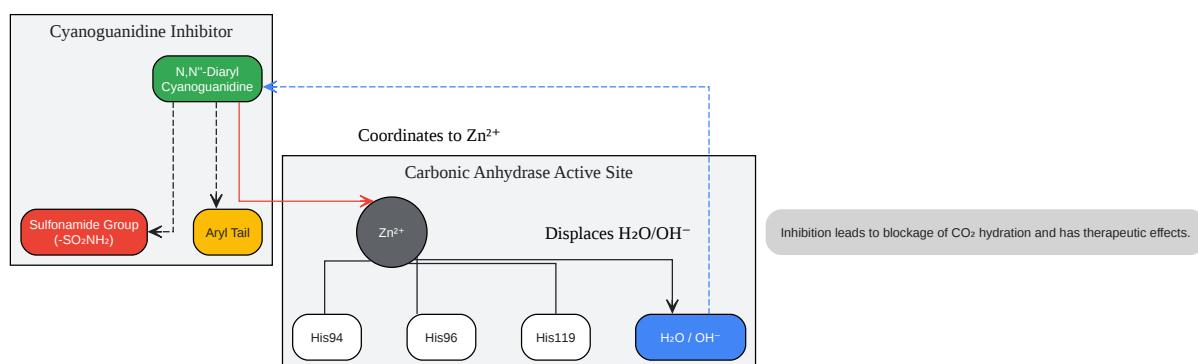
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Caption: A typical experimental workflow for cyanoguanidine synthesis.

Applications in Drug Development: Carbonic Anhydrase Inhibition

The cyanoguanidine scaffold is of significant interest in drug development due to its ability to participate in various biological interactions. A notable example is the inhibition of carbonic anhydrases (CAs) by N,N"-diaryl cyanoguanidines.^[2] Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer.^[3]

The sulfonamide group on the cyanoguanidine derivatives acts as a zinc-binding group, coordinating to the Zn^{2+} ion in the active site of the carbonic anhydrase enzyme.^{[4][5]} This interaction displaces the zinc-bound water molecule/hydroxide ion, which is essential for the catalytic activity of the enzyme, thereby inhibiting its function. The "tail" of the inhibitor, in this case, the second aryl ring of the cyanoguanidine, can form additional interactions with amino acid residues in the active site cavity, contributing to the inhibitor's potency and selectivity for different CA isoforms.^[4]



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Caption: Mechanism of carbonic anhydrase inhibition by a cyanoguanidine.

Conclusion

The reaction of **diphenyl N-cyanocarbonimidate** with primary amines provides a versatile and efficient route to synthesize substituted cyanoguanidines and related heterocyclic compounds. These products, particularly the N,N"-diaryl cyanoguanidines, have shown significant potential as inhibitors of carbonic anhydrase, highlighting the importance of this chemical transformation in the field of drug discovery and development. The straightforward reaction mechanism and amenability to a range of primary amines make this a valuable tool for medicinal chemists and researchers in the life sciences. Further exploration of the substrate scope and optimization of reaction conditions could lead to the discovery of novel bioactive molecules with improved therapeutic profiles.

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